molecular formula C9H9BrO B015190 p-(2-Bromo)vinyl Anisole CAS No. 6303-59-9

p-(2-Bromo)vinyl Anisole

Cat. No.: B015190
CAS No.: 6303-59-9
M. Wt: 213.07 g/mol
InChI Key: MNSBHZNBVJAJND-VOTSOKGWSA-N
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Description

(E)-1-(2-Bromovinyl)-4-methoxybenzene is an organic compound with the molecular formula C9H9BrO It is a derivative of benzene, where a bromovinyl group is attached to the benzene ring in the para position relative to a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-Bromovinyl)-4-methoxybenzene typically involves the bromination of 4-methoxybenzaldehyde followed by a Wittig reaction. The bromination step introduces a bromine atom to the vinyl group, while the Wittig reaction forms the double bond in the (E)-configuration. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) and a phosphonium salt as the Wittig reagent.

Industrial Production Methods

Industrial production of (E)-1-(2-Bromovinyl)-4-methoxybenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-Bromovinyl)-4-methoxybenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The double bond in the vinyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding alkane.

Scientific Research Applications

(E)-1-(2-Bromovinyl)-4-methoxybenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-Bromovinyl)-4-methoxybenzene in chemical reactions involves the interaction of the bromine atom and the vinyl group with various reagents. The bromine atom acts as a leaving group in substitution reactions, while the vinyl group can participate in addition and oxidation reactions. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects .

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-Bromovinyl)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

    (E)-1-(2-Bromovinyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

(E)-1-(2-Bromovinyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and physical properties. The methoxy group can enhance the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its methyl or chloro analogs .

Properties

IUPAC Name

1-[(E)-2-bromoethenyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSBHZNBVJAJND-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6303-59-9
Record name NSC43295
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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p-(2-Bromo)vinyl Anisole
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